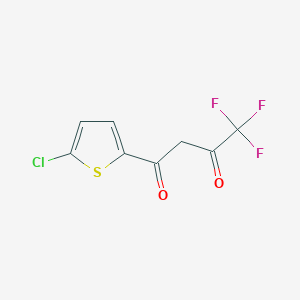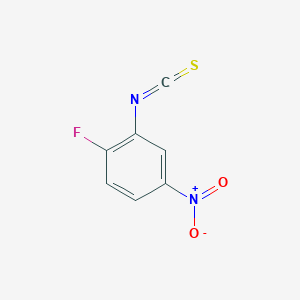![molecular formula C51H52N6O2P2 B3336668 N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine CAS No. 352310-87-3](/img/structure/B3336668.png)
N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine
Descripción general
Descripción
N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine involves multiple steps, including the formation of the pentacyclic structure and the introduction of the dimethyl groups. The reaction conditions typically require the use of specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for efficient and scalable production. These methods often use fixed-bed reactors and specific catalysts to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine has a wide range of scientific research applications. In chemistry, it can be used as a catalyst or a reagent in various organic reactions. In biology, it may have potential as a therapeutic agent due to its unique structure and reactivity. In industry, it can be used in the production of advanced materials and chemicals .
Mecanismo De Acción
The mechanism of action of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other bis-diamine derivatives and phosphapentacyclic compounds. These compounds share some structural features with N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine but differ in their specific functional groups and reactivity .
Uniqueness: The uniqueness of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine lies in its complex structure and the specific arrangement of its functional groups. This makes it particularly useful in applications where precise molecular interactions are required.
Propiedades
IUPAC Name |
N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N6O2P2/c1-52(60(58)54(3)44-30-26-36-18-8-12-22-40(36)48(44)49-41-23-13-9-19-37(41)27-31-45(49)55(60)4)34-16-7-17-35-53(2)61(59)56(5)46-32-28-38-20-10-14-24-42(38)50(46)51-43-25-15-11-21-39(43)29-33-47(51)57(61)6/h8-15,18-33H,7,16-17,34-35H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRTTKKZTYOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(P1(=O)N(C)CCCCCN(C)P6(=O)N(C7=C(C8=CC=CC=C8C=C7)C9=C(N6C)C=CC1=CC=CC=C19)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N6O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467470 | |
| Record name | AGN-PC-00A66U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352310-87-3 | |
| Record name | AGN-PC-00A66U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Dimethylamino)propyl]-3-phenylurea](/img/structure/B3336599.png)




![4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone](/img/structure/B3336638.png)





![(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3336675.png)

